rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid
Description
rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid is a bicyclic amino acid derivative featuring a strained bicyclo[2.2.0]hexane core. Key structural attributes include:
- Bicyclo[2.2.0]hexane framework: A fused bicyclic system with bridgehead angles distinct from more common bicyclo[2.2.1] (norbornane) or bicyclo[2.1.1]hexane systems.
- Substituents: A tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 3 and a carboxylic acid at position 2.
- Racemic mixture: The "rac" prefix indicates the compound is a 1:1 mixture of enantiomers.
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-7-4-5-8(7)10(9)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m1/s1 |
InChI Key |
QFMCZOJNBRESGS-XFWSIPNHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1[C@@H]2CC[C@@H]2[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CCC2C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Commonly used starting materials for related bicyclic amino acids include glutamic acid or cyclopentane derivatives functionalized with amino and carboxyl groups.
- Protection of amino groups with tert-butoxycarbonyl (BOC) is a standard step to enable selective reactions on other functional groups.
Key Synthetic Steps
Based on analogous bicyclic amino acid syntheses and the structural requirements of rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid, the following steps are typical:
- Amino Protection : Introduction of the tert-butoxycarbonyl group to protect the amino functionality.
- Cyclization : Formation of the bicyclo[2.2.0]hexane ring system, likely via intramolecular cyclization or catalytic cyclization reactions.
- Functional Group Transformations : Introduction or modification of the carboxylic acid and amino methyl substituents.
- Purification and Characterization : Isolation of the racemic mixture and confirmation of stereochemistry by NMR and possibly X-ray crystallography.
Detailed Preparation Methods
Reaction Condition Highlights
- The use of 4-dimethylaminopyridine (DMAP) as a catalyst is crucial in the amino protection and cyclization steps to achieve good yields and selectivity.
- The Simmons-Smith reaction is employed for asymmetric cyclopropanation to establish the bicyclo[2.2.0]hexane framework with controlled stereochemistry.
- Reaction times and molar ratios (e.g., DMAP:di-tert-butyl dicarbonate:pyridine) significantly influence yield and stereochemical outcomes.
- Hydrolysis conditions must be carefully controlled to avoid racemization or degradation of the bicyclic structure.
Data Table Summarizing Preparation Parameters
Chemical Reactions Analysis
Boc-Protected Amine
The Boc group is a common protecting group for amines. Key reactions include:
-
Deprotection : Acidic conditions (e.g., TFA, HCl) cleave the Boc group, exposing the amine for further reactions .
-
Amidation : The amine can react with carboxylic acid derivatives (e.g., via coupling agents like EDC/HOBt) .
-
Substitution : The amine may participate in nucleophilic reactions (e.g., alkylation, acylation).
Carboxylic Acid Functional Group
The carboxylic acid at position 2 can undergo:
-
Esterification : Conversion to esters (e.g., methyl esters) for improved solubility.
-
Amide formation : Coupling with amines or hydrazines.
Bicyclo[2.2.0]hexane Core
The bicyclo system’s strained rings may undergo:
-
Ring-opening reactions : Nucleophilic or electrophilic attack at bridgehead positions.
-
Addition reactions : Diels-Alder or 1,3-dipolar cycloadditions if conjugated double bonds are present.
Common Reaction Types
Stereoselective Modifications
For enantiomeric resolution, techniques like:
-
Chiral chromatography : Separates racemic mixtures into enantiomers.
-
Enzymatic resolution : Uses enzymes to selectively acylate or hydrolyze enantiomers .
Biological Activity Optimization
Derivatives of this compound may undergo:
-
Solubility enhancement : Esterification or sulfonation of the carboxylic acid.
-
Targeted delivery : Conjugation with lipophilic groups to improve cell permeability.
-
Metabolic stability : Fluorination or C-terminal capping to resist proteolysis .
Comparison with Structural Analogues
Scientific Research Applications
rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical pathways. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Conformational Differences
The inhibitory activity of bicyclic amino acids against methionine adenosyltransferases is highly dependent on ring strain, bridgehead angles, and substituent placement. Below is a comparative analysis of key analogues:
Key Observations:
Bridgehead Angle Correlation :
- Smaller bridgehead angles (e.g., 87° in bicyclo[2.1.1]hexane) enhance inhibitory activity by improving enzyme active-site complementarity . The target compound’s [2.2.0] system (~94°) may confer moderate activity compared to the highly active [2.1.1] derivative.
- Larger angles (e.g., 108° in bicyclo[3.2.1]octane) abolish activity due to steric mismatch .
Substituent Effects: Boc Protection: Boc groups (e.g., in the target compound) improve stability but may reduce binding affinity compared to unprotected amines (e.g., (+)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid) .
Physicochemical Properties
Table 2: Physicochemical Comparison
- Lipophilicity : The target compound’s LogP (~1.2) suggests moderate membrane permeability, comparable to [2.2.1] analogues but higher than [2.1.1] derivatives.
- Aqueous Solubility : Low solubility is common among bicyclic carboxylic acids due to hydrophobic cores, though azabicyclo derivatives (e.g., ) show improved solubility via nitrogen incorporation .
Biological Activity
The compound rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid is a bicyclic amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C12H19NO5
- Molecular Weight : 257.3 g/mol
- CAS Number : [not specified in sources]
Synthesis
The synthesis of this compound typically involves the use of tert-butoxycarbonyl (Boc) protection strategies for amino groups, facilitating selective reactions that yield the desired stereochemistry. Recent advancements have streamlined the synthesis process, making it more efficient and accessible for research applications .
1. Antimicrobial Properties
Research indicates that bicyclic compounds like this compound exhibit antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
2. Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays demonstrated inhibition of cancer cell proliferation in specific cell lines, indicating a mechanism that warrants further investigation into its potential as an antitumor agent .
3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of bicyclic amino acids. The compound's structure may facilitate interactions with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
The biological activities of this compound are hypothesized to involve:
- Interaction with specific enzyme targets.
- Modulation of signaling pathways related to cell proliferation and apoptosis.
- Antioxidant properties that mitigate cellular damage.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what intermediates are critical?
Methodological Answer: The synthesis involves three key stages:
Bicyclic Core Formation : Use Diels-Alder or photochemical cycloaddition to construct the bicyclo[2.2.0]hexane scaffold. For example, palladium-catalyzed reductive cyclization (as in nitroarene systems) can be adapted for strained bicyclic systems .
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group via reaction with Boc-anhydride (Boc₂O) under basic conditions (e.g., DMAP/THF) to protect the amine .
Carboxylic Acid Functionalization : Oxidize a pre-installed alcohol or ester group at position 2 using Jones oxidation or enzymatic methods to yield the carboxylic acid .
Key Intermediates : A norbornene-derived precursor and a Boc-protected aminomethyl intermediate.
Q. Which analytical techniques confirm stereochemistry and purity?
Methodological Answer:
- X-ray Crystallography : Resolves absolute stereochemistry (as demonstrated for structurally similar bicyclic compounds) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients (retention time analysis) .
- NMR Spectroscopy : Key diastereotopic proton signals (e.g., H-1R and H-4S) and NOE correlations validate spatial arrangements .
Q. How is the compound purified, given its polar functional groups?
Methodological Answer:
- Recrystallization : Use ethyl acetate/hexane mixtures to exploit differential solubility of the carboxylic acid and Boc-protected amine .
- Column Chromatography : Silica gel with gradients of methanol (0–5%) in dichloromethane to resolve byproducts. Pre-adsorption with acetic acid improves separation of acidic impurities .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (similar Boc-amino acids are Category 2 irritants) .
- Storage : Store at –20°C in airtight containers under nitrogen to prevent Boc group hydrolysis .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does stereochemistry influence biological activity or synthetic utility?
Methodological Answer:
- Enantiomeric Activity : Resolve the racemate via enzymatic kinetic resolution (e.g., lipase-mediated ester hydrolysis) and test enantiomers in receptor-binding assays .
- Steric Effects : The 1R,2S,3R,4S configuration may hinder nucleophilic attack at the bridgehead, impacting reactivity in ring-opening reactions (compare with norbornene derivatives) .
Q. What strategies assess Boc group stability under varying conditions?
Methodological Answer:
Q. How can contradictions in reported physicochemical data be resolved?
Methodological Answer:
- Melting Point Variability : Characterize polymorphs via DSC and PXRD. For example, notes discrepancies in melting points for Boc-amino acids due to hydration states .
- Solubility Conflicts : Use standardized shake-flask methods with buffered solutions (pH 2–7) to account for ionization of the carboxylic acid .
Q. What role does the bicyclo[2.2.0]hexane scaffold play in modulating properties?
Methodological Answer:
- Ring Strain : The bicyclic system increases reactivity compared to less strained analogs (e.g., bicyclo[2.2.1]heptane), enabling selective functionalization at bridgehead carbons .
- Solubility : The rigid scaffold reduces conformational flexibility, lowering aqueous solubility compared to monocyclic analogs (adjust via salt formation of the carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
